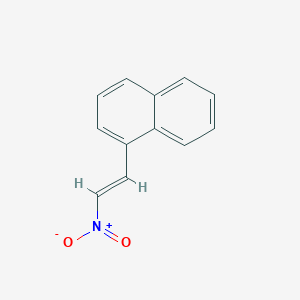

1-(2-Nitrovinyl)naphthalene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(2-Nitrovinyl)naphthalene and similar compounds typically involves the nitration reactions of naphthalene derivatives. Studies have shown that naphthalene can undergo gas-phase reactions with radicals like OH and N₂O₅, leading to the formation of nitronaphthalenes. For example, the reaction of naphthalene with N₂O₅ at 298 K was found to produce 1- and 2-nitronaphthalenes (Atkinson et al., 1987). Other studies have focused on the photochemical and thermal nitration of naphthalene derivatives, indicating a range of pathways to introduce nitro groups to the naphthalene core (Eberson & Radner, 1991).

Molecular Structure Analysis

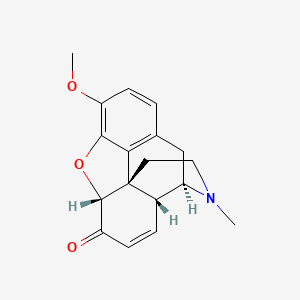

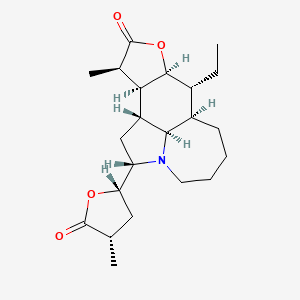

The molecular structure of 1-(2-Nitrovinyl)naphthalene is characterized by the presence of a nitrovinyl group attached to the naphthalene ring system. This modification significantly affects the electronic distribution across the molecule, influencing its reactivity and interaction with other molecules. The crystal structure analysis reveals the geometric arrangement of atoms within the molecule and their spatial orientation, which is crucial for understanding its chemical behavior and potential applications (Jing, 2009).

Chemical Reactions and Properties

1-(2-Nitrovinyl)naphthalene participates in various chemical reactions, exploiting the reactivity of both the nitrovinyl group and the aromatic system. The presence of the nitro group can lead to specific reactions, such as nitration, oxidation, and reduction, under different conditions. The compound's reactivity towards radicals, ozone, and other reactive species has been documented, with implications for its stability and degradation in environmental contexts (Atkinson et al., 1989).

Wissenschaftliche Forschungsanwendungen

Photolysis and Nitration Reactions

- The photolysis of naphthalene derivatives, such as 1-methoxynaphthalene, when combined with tetranitromethane in dichloromethane, has been studied. This research is significant for understanding the photochemical reactions of less reactive aromatics like naphthalene, leading to nitro compounds through a photochemical addition/elimination mechanism (Eberson & Radner, 1991).

Gas-Phase Reactions with OH Radicals and N2O5

- The kinetics of gas-phase reactions of naphthalene with OH radicals and N2O5, important atmospheric chemical removal processes, have been explored. This includes the formation of nitronaphthalenes like 1- and 2-nitronaphthalene, contributing to our understanding of atmospheric chemistry and pollutant formation (Atkinson et al., 1987).

Nitration in Aqueous Systems

- The nitration of naphthalene in aqueous solutions provides insights into the nitration of aromatic compounds in atmospheric hydrometeors. This research helps in understanding environmental phenomena such as the role of nitrogen dioxide in PAH nitration in particulate matter (Vione et al., 2005).

Synthesis of Novel Compounds

- Research on the synthesis of 2-Nitro-1H-Benzo[f]Chromenes via the reaction of Mannich bases derived from 2-naphthol with 2-nitrovinyl compounds suggests applications in developing new chemical entities, potentially useful in various industrial and pharmaceutical contexts (Osyanin et al., 2015).

Electro-Optical and Nonlinear Properties

- Studies on the electro-optical, nonlinear, and charge transfer properties of naphthalene-based compounds, including those modified with nitro groups, have implications for applications in organic semiconductors and dye-sensitized solar cells. This research highlights the potential of these compounds in advanced material science (Irfan et al., 2017).

Biomarkers of Exposure to Pollutants

- Research on metabolites of nitronaphthalenes as biomarkers of exposure to traffic-related pollutants shows their relevance in environmental and public health studies. Understanding these metabolites aids in assessing exposure to air pollutants and associated health risks (Gong et al., 2015).

Ozone-Mediated Nitration

- Studies on ozone-mediated nitration of naphthalene and its derivatives with nitrogen dioxide provide insights into atmospheric chemistry and pollutant formation. This research is essential for understanding the environmental impact of nitrogen dioxide in urban air pollution (Suzuki & Mori, 1996).

Electrochemical Behavior and Applications

- The electrochemical behavior of naphthalene derivatives like naphthalene 1-nitro-6-sulfonic acid has been studied for potential applications in electrochemistry and synthesis. These studies inform the development of electrochemical processes and products (Konarev, 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(E)-2-nitroethenyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRGHIXNKWOUEO-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitrovinyl)naphthalene | |

CAS RN |

4735-49-3 | |

| Record name | NSC121151 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S,4R,5S,11S,12R)-14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1234494.png)

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one](/img/structure/B1234506.png)

![5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B1234509.png)

![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]pentanamide](/img/structure/B1234510.png)